molecular formula C16H17ClN6 B2991095 N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-28-9

N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2991095
CAS No.: 878064-28-9
M. Wt: 328.8
InChI Key: HLMMEFFHUOTJOW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:

  • Position 1: A methyl group (-CH₃).
  • Position 6: A pyrrolidin-1-yl substituent (a five-membered saturated ring containing one nitrogen atom).
  • Position 4: A 3-chlorophenylamine group attached via the pyrimidine nitrogen.

The compound’s pyrrolidine moiety may enhance solubility and membrane permeability, while the 3-chlorophenyl group contributes to lipophilicity and target engagement .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6/c1-22-15-13(10-18-22)14(19-12-6-4-5-11(17)9-12)20-16(21-15)23-7-2-3-8-23/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMMEFFHUOTJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. The structure can be represented as follows:

N 3 chlorophenyl 1 methyl 6 pyrrolidin 1 yl 1H pyrazolo 3 4 d pyrimidin 4 amine\text{N 3 chlorophenyl 1 methyl 6 pyrrolidin 1 yl 1H pyrazolo 3 4 d pyrimidin 4 amine}

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act through various mechanisms:

  • Kinase Inhibition : Many derivatives have been shown to inhibit specific kinases, which play critical roles in cell signaling pathways. This inhibition can lead to antiproliferative effects in cancer cells.
  • Receptor Modulation : Some studies suggest that these compounds may function as allosteric modulators for certain receptors, enhancing or inhibiting their activity depending on the context.

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance:

CompoundCell LineGI Value at 10 μM
4aHCT-11640.87%
4bHOP-9286.28%
4hSK-BR-346.14%

These results indicate significant antiproliferative activity against various cancer cell lines, suggesting potential for development as anticancer agents .

Neurological Effects

Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. The specific mechanisms include:

  • CB1 Receptor Modulation : Certain compounds exhibit allosteric modulation of the cannabinoid CB1 receptor, influencing pathways involved in pain and mood regulation .

Study on Antitumor Activity

A notable study highlighted the oral bioavailability and selective inhibition of CSF1R by BPR1R024, a related compound. This study demonstrated significant antitumor effects in murine models, indicating the therapeutic potential of pyrazolo[3,4-d]pyrimidines in oncology .

Research on Kinase Inhibition

In a structure–activity relationship study, various derivatives were synthesized and tested for their ability to inhibit specific kinases involved in cancer progression. Results showed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against targeted kinases .

ADME-Tox Profiling

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of these compounds are critical for their development as pharmaceuticals. Initial studies suggest favorable profiles for several derivatives, indicating their potential as drug candidates with acceptable safety margins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are a versatile class of bioactive molecules. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects and biological implications.

Modifications at Position 1

The methyl group at position 1 in the target compound is a simple alkyl substituent. Variations here impact steric bulk and conformational flexibility:

  • 1-(4-Chlorophenyl) analogs: For example, N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID8) replaces the methyl group with a 4-chlorophenyl ring.
  • 1-(4-Fluorophenethyl) analogs: N-(3-Chlorophenyl)-1-(4-fluorophenethyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID9) introduces a fluorinated phenethyl chain, enhancing metabolic stability and CNS penetration .

Modifications at Position 6

The pyrrolidin-1-yl group in the target compound is a cyclic amine. Other substituents at position 6 include:

  • Methylthio (-SMe) groups : Compounds like 1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID5) feature sulfur-containing substituents. These may improve binding through hydrophobic interactions but are susceptible to oxidative metabolism .
  • Piperazinyl groups : Derivatives such as 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID16) introduce basic nitrogen atoms, enhancing solubility and enabling hydrogen bonding .

Modifications at Position 4 (Aromatic Amine)

The 3-chlorophenyl group in the target compound is compared to other aryl/heteroaryl amines:

  • Naphthyl and Quinolinyl analogs: Compounds like 3-(2-Cyclopropoxyquinolin-6-yl)-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ID4) use bicyclic amines, enhancing π-π interactions but increasing molecular weight and complexity .

Q & A

Basic Research Questions

What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for this compound?

Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation of substituted pyrazole precursors with nitriles or via Suzuki-Miyaura coupling for functionalization. For example:

  • Step 1 : React 3-fluoropyridine derivatives with hydrazine at 110°C to form pyrazole intermediates .
  • Step 2 : Introduce substituents (e.g., pyrrolidine) via Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using Pd₂(dba)₃/XPhos catalysts) .
  • Adaptation : Replace the 3-chlorophenyl group by coupling 4-chloro intermediates with 3-chloroaniline under palladium catalysis .

How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR : Analyze aromatic proton environments (e.g., δ 8.2–7.4 ppm for pyrimidine protons) and substituent integration .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C₁₇H₁₈ClN₇) .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions in pyrimidine derivatives) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst screening : Test Pd₂(dba)₃/XPhos vs. BrettPhos for coupling efficiency in aryl amination .
  • Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for Boc protection reactions; DMF often improves solubility for pyrazole intermediates .
  • Temperature control : For cyclization steps, higher temperatures (100–120°C) may reduce side products but risk decomposition .

What computational methods aid in predicting the biological activity of this compound?

  • Docking studies : Model interactions with target receptors (e.g., mGlu4 allosteric sites) using AutoDock Vina .
  • DFT calculations : Analyze electron density maps to predict reactivity at the 4-amine position .
  • MD simulations : Assess stability of pyrrolidine-piperazine conformers in aqueous environments .

How should researchers address contradictions in biological activity data for structurally similar compounds?

  • Meta-analysis : Compare IC₅₀ values of pyrazolo-pyrimidines with varying substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) .
  • SAR studies : Systematically modify the pyrrolidine group to isolate contributions to receptor binding .
  • Assay validation : Confirm activity in orthogonal assays (e.g., FRET vs. radioligand binding for mGlu4 modulation) .

Methodological Challenges

What strategies mitigate low yields in Buchwald-Hartwig amination of pyrazolo-pyrimidines?

  • Precatalyst selection : Use Pd(Ad₂PFt-Bu)Cl₂ for sterically hindered substrates .
  • Additives : Include Cs₂CO₃ to deprotonate amines and enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, minimizing decomposition .

How can researchers analyze regioselectivity in pyrazolo-pyrimidine functionalization?

  • Isotopic labeling : Use ¹⁵N-labeled amines to track bond formation via NMR .
  • Competition experiments : Compare reactivity of 4-amine vs. 6-pyrrolidine groups under identical conditions .

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